2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide typically involves the reaction of chloroacetyl chloride with N-(2-phenylethyl)benzamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This compound can also participate in various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(chloroacetyl)amino]-N-(1-phenylethyl)benzamide
- 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide
- 2-[(3-chloropropanoyl)amino]-N-(1-phenylethyl)benzamide
Uniqueness
2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide is unique due to its specific molecular structure, which allows it to interact with a wide range of nucleophiles. This versatility makes it valuable in various research applications, particularly in proteomics and organic synthesis .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-12-16(21)20-15-9-5-4-8-14(15)17(22)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKJPIXZRXUXMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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